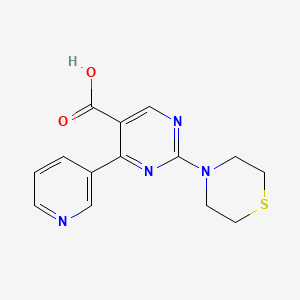

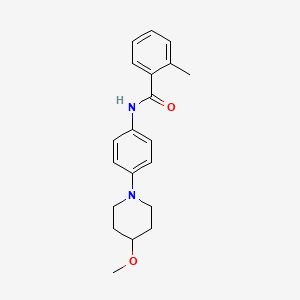

![molecular formula C15H10F3N3O2S B2553041 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 941912-74-9](/img/structure/B2553041.png)

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a thiazolo[3,2-a]pyrimidinone scaffold, which is known to be a core structure in various pharmacologically active molecules. The trifluoromethyl group attached to the benzamide moiety could indicate enhanced metabolic stability and potential for bioactivity .

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinone derivatives typically involves the formation of the core structure through a cyclocondensation reaction. For instance, the synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides was achieved by reacting N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . Similarly, the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives was performed using 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives is confirmed through various analytical techniques such as IR, NMR, mass spectral studies, and elemental analysis. Single crystal X-ray data can also be used to confirm the structure, as was done for a representative compound in the synthesis of fused thiazolo[3,2-a]pyrimidinones . These techniques would be essential in confirming the structure of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide.

Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidinone core is a versatile scaffold that can undergo various chemical reactions. The presence of both amide and thiazole moieties in the compound suggests potential reactivity sites for further chemical modifications. For example, the amide group could be involved in N-alkylation or N-alkenylation reactions to yield tertiary amines . The thiazole ring could also participate in electrophilic substitution reactions, given the presence of an activated methylene group.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often predicted using computational tools to assess their drug-likeness. The Lipinski's Rule of Five is commonly used to evaluate the oral bioavailability of compounds. For instance, the synthesized compounds in the study of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines showed good oral drug-like behavior . Additionally, the total antioxidant activity of these compounds was evaluated, indicating their potential as therapeutic agents.

科学的研究の応用

Synthesis and Bioactivity

Novel Compound Synthesis

Research has focused on synthesizing novel compounds derived from thiazolo[3,2-a]pyrimidine, demonstrating a wide range of biological activities. For instance, derivatives have been synthesized as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity (Abu‐Hashem et al., 2020). Similarly, pyrimidine derivatives clubbed with thiazolidinone exhibited antimicrobial and anticancer activities, notably against HeLa cervical cancer cell lines (Verma & Verma, 2022).

Antimicrobial and Anticancer Evaluation

Various synthesized derivatives have been evaluated for their antimicrobial properties against both bacterial and fungal strains, as well as their anticancer potential. For example, benzothiazole pyrimidine derivatives showed excellent in vitro antibacterial and antifungal activity, outperforming standard drugs in some cases (Maddila et al., 2016).

Anti-Inflammatory and Antiviral Activities

Compounds derived from thiazolo[3,2-a]pyrimidine have also been synthesized and tested for their anti-inflammatory properties, with some demonstrating moderate anti-inflammatory activity compared to standard drugs (Tozkoparan et al., 1999). Moreover, benzamide-based 5-aminopyrazoles and their derivatives have been found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).

Stem Cell Research

Thiazolo[3,2-a]pyrimidines have been utilized in stem cell research as well, with certain compounds known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This illustrates the compound's relevance in modern biomedical research and regenerative medicine (Ries et al., 2013).

特性

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2S/c1-8-11(13(23)21-5-6-24-14(21)19-8)20-12(22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYBYRKULJJYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

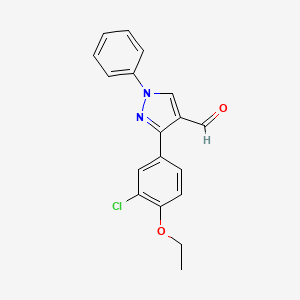

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)

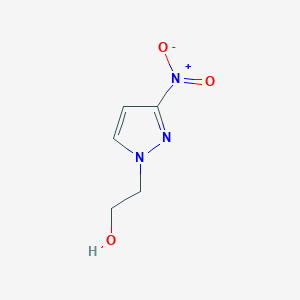

![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)

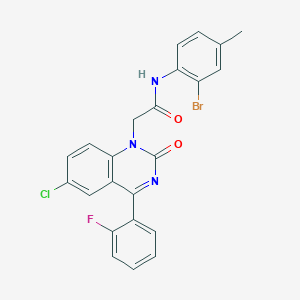

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)

![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)